molecular formula C9H15BrO2 B11873570 Methyl 2-(2-bromocyclohexyl)acetate

Methyl 2-(2-bromocyclohexyl)acetate

Cat. No.: B11873570
M. Wt: 235.12 g/mol
InChI Key: LHUKRHSMTYFOAP-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromocyclohexyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to a cyclohexyl ring, which is further connected to an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-bromocyclohexyl)acetate typically involves the bromination of cyclohexyl derivatives followed by esterification. One common method involves the bromination of cyclohexane using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromocyclohexane is then reacted with methyl acetate in the presence of a base like sodium methoxide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromocyclohexyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Reduction Reactions: The compound can be reduced to form cyclohexyl derivatives with different functional groups.

    Oxidation Reactions: Oxidation can lead to the formation of cyclohexanone derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of 2-hydroxycyclohexyl acetate, 2-aminocyclohexyl acetate, etc.

    Reduction: Formation of cyclohexyl acetate.

    Oxidation: Formation of cyclohexanone derivatives.

Scientific Research Applications

Methyl 2-(2-bromocyclohexyl)acetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Biological Studies: Used in the study of enzyme interactions and metabolic pathways.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromocyclohexyl)acetate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromoacetate: Similar in structure but lacks the cyclohexyl ring.

    Ethyl 2-bromoacetate: Similar ester but with an ethyl group instead of a methyl group.

    Methyl 2-(2-bromophenyl)acetate: Contains a phenyl ring instead of a cyclohexyl ring.

Uniqueness

Methyl 2-(2-bromocyclohexyl)acetate is unique due to the presence of the cyclohexyl ring, which imparts different steric and electronic properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where the cyclohexyl ring’s conformational flexibility is advantageous.

Properties

Molecular Formula

C9H15BrO2

Molecular Weight

235.12 g/mol

IUPAC Name

methyl 2-(2-bromocyclohexyl)acetate

InChI

InChI=1S/C9H15BrO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h7-8H,2-6H2,1H3

InChI Key

LHUKRHSMTYFOAP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCCCC1Br

Origin of Product

United States

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